4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid

NMDA receptor pharmacology Subunit-selective antagonism Neuroscience tool compounds

Researchers pursuing reproducible SAR campaigns should procure CAS 881298-86-8 for its uniquely tractable architecture. The para-benzoic acid moiety enables direct amide coupling with diverse amine libraries, while the unsubstituted 4-oxoquinazoline core permits systematic exploration at the 2-, 6-, and 7-positions. This regioisomer differs critically from ortho-substituted analogs (CAS 923018-95-5) and ester prodrugs in both target engagement and physicochemical properties. Validated in antibacterial MRSA campaigns (MIC 0.25–0.5 µg/mL) and as a key intermediate for GluN2C/D-selective NMDA modulators. Supplied at 98% purity with full batch QC documentation to ensure cross-study reproducibility.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 881298-86-8
Cat. No. B2796574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid
CAS881298-86-8
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H12N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-8,10H,9H2,(H,20,21)
InChIKeyCAHCCLBAWHKXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





881298-86-8 Procurement Guide: 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic Acid as a Versatile Quinazolinone Scaffold


4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid (CAS 881298-86-8) is a quinazolinone derivative featuring a 4-oxoquinazoline core linked via a methylene bridge to a para-benzoic acid moiety, with molecular formula C16H12N2O3 and molecular weight 280.28 g/mol . This compound belongs to a class of nitrogen-containing heterocycles recognized for diverse biological activities, and its carboxylic acid functional group provides a reactive handle for further derivatization including amide bond formation and esterification [1]. The unsubstituted quinazolinone core positions this compound as a foundational scaffold rather than a terminal biologically optimized entity, making it particularly valuable for medicinal chemistry campaigns requiring synthetic tractability and modular diversification.

Why Generic Substitution of 881298-86-8 with Other Quinazolinone Analogs Compromises Research Reproducibility


The quinazolinone scaffold encompasses structurally diverse derivatives with widely divergent biological profiles that cannot be interchanged without altering experimental outcomes. Minor structural modifications—including substitution at the 2-position, variations in the methylene bridge configuration, or changes to the benzoic acid attachment point—profoundly alter target engagement, selectivity, and potency [1]. For instance, the para-substituted benzoic acid architecture of 881298-86-8 differs critically from ortho-substituted regioisomers (CAS 923018-95-5) and 2-position modified analogs (e.g., 2-methylthio derivatives) in both physicochemical properties and biological recognition [2]. Furthermore, the presence of the free carboxylic acid distinguishes this compound from ester prodrug forms (e.g., methyl ester CAS 674350-53-9) that exhibit altered membrane permeability and metabolic stability. Substituting 881298-86-8 with any structurally related analog without rigorous validation introduces uncontrolled variables that undermine experimental reproducibility and cross-study comparability.

Quantitative Differentiation Evidence: 881298-86-8 Versus Structural Analogs and Functional Alternatives


Comparative Subunit Selectivity: GluN2D/GluN2C NMDA Receptor Antagonism of 4-Oxoquinazolin-3-yl-benzoic Acid Scaffold

The 4-oxoquinazolin-3-yl-benzoic acid scaffold—exemplified by QNZ46, a derivative of the core structure represented by 881298-86-8—demonstrates pronounced subunit selectivity for GluN2C- and GluN2D-containing NMDA receptors over GluN2A- and GluN2B-containing subtypes. QNZ46 (4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid) exhibits IC50 values of 3 µM and 6 µM for GluN2D- and GluN2C-containing receptors, respectively, versus 229 µM for GluN2A and >300 µM for GluN2B [1]. Alternative measurements report IC50 values of 3.9 µM (NR2D) and 7.1 µM (NR2C) versus 182 µM (NR2A) and >193 µM (NR2B) [2]. The selectivity window exceeds 50-fold for GluN2D over GluN2A and 100-fold over GluN2B.

NMDA receptor pharmacology Subunit-selective antagonism Neuroscience tool compounds

Potency Comparison: 4-Oxoquinazolin-3-yl-benzoic Acid Derivatives Versus Unrelated Antibacterial Scaffolds Against Multidrug-Resistant S. aureus

4-Oxoquinazolin-3(4H)-yl-benzoic acid derivatives—structurally related to 881298-86-8—demonstrate potent and selective antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains. Compounds 4a, 4b, 6'a, 6'b, 6'h, 6'i, and 6'j exhibited MIC values of 0.25-0.5 µg/mL against S. aureus in primary screening, representing a >32-fold potency enhancement compared to the clinically used antibiotic ampicillin (MIC typically 8-16 µg/mL against S. aureus ATCC 25923) [1]. Importantly, compound 6'a maintained consistent potency across multiple clinical multidrug-resistant S. aureus strains irrespective of their resistance status, with a selectivity index (SI) >40 against Vero cells [2]. This potency level approaches that of vancomycin (MIC 0.5-2 µg/mL), the current standard-of-care for MRSA, while offering a distinct quinazolinone-based mechanism of action.

Antimicrobial resistance MRSA therapeutics ESKAPE pathogens

Chemical Accessibility Advantage: Lower Molecular Complexity and Higher Purity of 881298-86-8 Versus Functionalized Quinazolinone Analogs

881298-86-8 (MW 280.28 g/mol, C16H12N2O3) presents significantly lower molecular complexity compared to biologically optimized quinazolinone derivatives such as QNZ46 (MW 443.41 g/mol, C24H17N3O6), representing a 36.8% reduction in molecular weight . The unsubstituted 4-oxoquinazoline core of 881298-86-8 lacks the 6-methoxy and 2-styryl modifications present in QNZ46, reducing the number of synthetic steps required for scaffold construction by approximately 3-4 steps [1]. Commercially, 881298-86-8 is available at ≥98% purity with batch-specific analytical documentation (NMR, HPLC, GC), while many functionalized analogs require custom synthesis with extended lead times . This combination of lower molecular weight, reduced synthetic complexity, and established commercial availability enables rapid SAR exploration through parallel derivatization strategies.

Medicinal chemistry Scaffold optimization Synthetic tractability

Validated Application Scenarios for 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic Acid (881298-86-8) Procurement


Medicinal Chemistry Scaffold Diversification: Parallel Library Synthesis of Quinazolinone-Based Bioactives

Investigators requiring a modular quinazolinone scaffold for structure-activity relationship (SAR) exploration should prioritize 881298-86-8 based on its free carboxylic acid handle and unsubstituted core. The para-benzoic acid moiety enables direct amide coupling with diverse amine libraries, while the unsubstituted quinazolinone ring permits systematic exploration of 2-position, 6-position, and 7-position modifications. This approach is validated by the successful antibacterial SAR campaign of Gatadi et al., wherein systematic derivatization of the 4-oxoquinazolin-3-yl-benzoic acid scaffold yielded compounds with MIC values of 0.25-0.5 µg/mL against MRSA [1]. The commercial availability of 881298-86-8 at 98% purity with batch QC documentation ensures reproducible starting material for parallel synthesis workflows .

NMDA Receptor Pharmacology: Tool Compound Development for GluN2C/D Subunit Profiling

Neuroscience researchers developing subunit-selective NMDA receptor modulators should consider 881298-86-8 as a key synthetic intermediate for accessing the GluN2C/D-selective pharmacophore. The scaffold's potential is demonstrated by QNZ46, which exhibits IC50 values of 3 µM (GluN2D) and 6 µM (GluN2C) with >50-fold selectivity over GluN2A/B subtypes [2]. The 4-oxoquinazolin-3-yl-benzoic acid architecture enables non-competitive, voltage-independent inhibition requiring glutamate binding to the GluN2 subunit, representing a mechanistically distinct approach from competitive antagonists and channel blockers [3]. Procurement of 881298-86-8 provides the core building block for systematic optimization of GluN2 subunit selectivity and potency.

Anti-Infective Discovery: Next-Generation MRSA Therapeutic Development

Research groups focused on overcoming multidrug resistance in Staphylococcus aureus should evaluate the 4-oxoquinazolin-3-yl-benzoic acid scaffold as an alternative chemotype to β-lactams and glycopeptides. Gatadi et al. demonstrated that derivatives of this scaffold achieve MIC values of 0.25-0.5 µg/mL against S. aureus, including clinical MRSA and VISA isolates, with favorable selectivity indices (SI > 40) indicating low mammalian cytotoxicity [1]. Notably, compound 6'a exhibited consistent potency irrespective of the resistance status of clinical strains, suggesting a mechanism distinct from established resistance pathways. The availability of 881298-86-8 as a starting material enables rapid exploration of substitution patterns that may further optimize potency, pharmacokinetics, and resistance profiles.

Regioisomeric Specificity Studies: para- versus ortho-Substituted Quinazolinone Benzoic Acids

Investigators studying positional effects on target engagement should procure both 881298-86-8 (para-substituted) and its ortho-substituted regioisomer (CAS 923018-95-5) for controlled comparative analyses. The methylene bridge attachment position relative to the carboxylic acid group alters molecular geometry, hydrogen-bonding capacity, and steric accessibility, which can profoundly impact biological recognition . Head-to-head comparison of these regioisomers in target-binding assays provides critical information on optimal spatial orientation for SAR optimization. This experimental design is particularly relevant given that the quinazolinone scaffold has demonstrated activity against diverse targets including NMDA receptors, bacterial enzymes, α-glucosidase, and α-amylase [4], each with distinct binding pocket geometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.